2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
2-({3-Benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:
- Sulfanyl bridge linking the thienopyrimidinone core to an acetamide group, providing conformational rigidity and influencing electronic properties .
- N-(2-Methoxyphenyl)acetamide moiety, where the ortho-methoxy group may sterically and electronically modulate intermolecular interactions .
This compound’s molecular formula is C₂₂H₁₉N₃O₃S₂, with a molar mass of 437.53 g/mol. Predicted physicochemical properties include a density of 1.35 g/cm³ and a pKa of 12.77, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-28-18-10-6-5-9-16(18)23-19(26)14-30-22-24-17-11-12-29-20(17)21(27)25(22)13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGCVKIXJRJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Benzyl Group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with a benzyl halide under basic conditions.
Formation of the Sulfanyl Linkage:
Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Materials Science: The compound’s properties may make it useful in the development of new materials with specific electronic or optical properties.
Industrial Applications: It could be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents on the pyrimidine core, acetamide aryl group, or linkage type. Below is a comparative analysis based on available
Structural Analogues with Varied Aryl Substituents
- Halogen and Alkyl Effects : The chloro and butyl substituents in the analog from increase molecular weight and lipophilicity, which could improve tissue penetration but reduce aqueous solubility.
Analogues with Modified Linkages or Cores
- Sulfanyl vs. Oxy Linkages : The sulfanyl bridge in the target compound offers greater metabolic stability compared to oxygen linkages, which are prone to enzymatic cleavage .
Substituent-Driven Physicochemical Properties
- Ortho vs. Meta Methoxy : The ortho position may reduce steric clashes in planar binding sites compared to meta .
Biological Activity
The compound 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the thieno[3,2-d]pyrimidine family known for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H21N3O4S2
- Molecular Weight : 451.56 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core, a benzyl group, and a methoxyphenylacetamide moiety which contribute to its unique biological properties.
Biological Activity Overview
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant biological activities, particularly in anticancer and antimicrobial domains. The compound has shown promise in various studies:
- Anticancer Activity : Thieno[3,2-d]pyrimidine derivatives have been evaluated against multiple cancer cell lines.
-
Antimicrobial Activity : Compounds in this class have shown effectiveness against various microbial strains.
- Research Findings : Studies have highlighted the broad-spectrum antimicrobial activity of related compounds, suggesting that the target compound may exhibit similar properties .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors. The unique structure facilitates the formation of non-covalent bonds with these targets, leading to various biochemical responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial survival.
- Receptor Modulation : It could act on specific receptors to exert anti-inflammatory or analgesic effects.
Pharmacokinetics
The oil-soluble nature of the compound enhances its bioavailability and distribution within biological systems . This property is crucial for its therapeutic efficacy and can influence its pharmacokinetic profile.
Research Findings and Data Tables
| Study | Cell Line | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Study A | SF-268 | 12.50 | Anticancer |
| Study B | NCI-H460 | 42.30 | Anticancer |
| Study C | Various Microbial Strains | Varies | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
